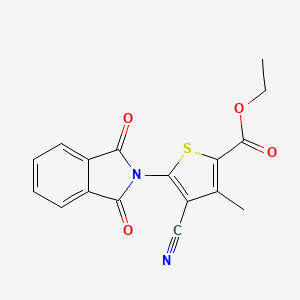

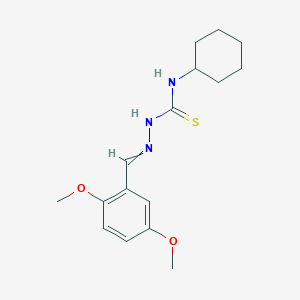

ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves a variety of heterocyclization reactions. For example, derivatives such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergo reactions with carbon disulfide, halo compounds, and dimethoxytetrahydrofuran to give a range of heterocyclic compounds including bisthiazole, bisthiolane derivatives, and dipyrrol-1-ylthienothiophenes. Such reactions highlight the versatility and reactivity of similar thiophene-based compounds in synthesizing complex molecules (Khodairy & El-Saghier, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the intricate arrangements of atoms and the spatial orientation in such molecules. These studies provide insights into the bonding and configuration, which are crucial for understanding the chemical reactivity and properties of the compound (Minga, 2005).

Chemical Reactions and Properties

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate, like its analogs, participates in various chemical reactions that lead to the formation of novel heterocyclic compounds. These reactions are often facilitated by conditions such as the presence of triethylamine, highlighting the reactivity of cyano and ester groups in cyclization reactions to form pyrrole derivatives with high yields, showcasing the compound's utility in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its derivatives have been studied for their antimicrobial and antioxidant properties. For instance, certain synthesized compounds containing thiophene have shown excellent antibacterial and antifungal activities, alongside remarkable antioxidant potential (Raghavendra et al., 2016).

Heterocyclization Reactions

These compounds have been utilized in heterocyclization reactions, producing a variety of derivatives with potential pharmaceutical applications. Such reactions have led to the formation of bisthiazole, bisthiolane, and other derivatives, which may have significant implications in the development of new drugs (Khodairy & El-Saghier, 2011).

Anti-rheumatic Potential

The anti-rheumatic potential of ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its metal complexes has been explored. These compounds have exhibited significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting their utility in treating rheumatic conditions (Sherif & Hosny, 2014).

Polymerization and Chemical Synthesis

These compounds have also been investigated in the context of polymerization and synthesis of novel chemical structures. For example, they have been involved in the formation of dihydrothieno[3,2-b]thiophene derivatives, contributing to the development of new materials with potential applications in various industries (Itoh, Nakamura, & Kubo, 1999).

Synthesis of Pyrrole Derivatives

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate has been used in the synthesis of pyrrole derivatives, which are important in medicinal chemistry for their diverse biological activities (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name |

ethyl 4-cyano-5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c1-3-23-17(22)13-9(2)12(8-18)16(24-13)19-14(20)10-6-4-5-7-11(10)15(19)21/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDKMUGHXUMZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N2C(=O)C3=CC=CC=C3C2=O)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)